molecular formula C18H15ClN4O3 B4613204 4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

Cat. No.: B4613204
M. Wt: 370.8 g/mol
InChI Key: ZTJYMJPUJIADES-UHFFFAOYSA-N
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Description

4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide is a useful research compound. Its molecular formula is C18H15ClN4O3 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0832680 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of various derivatives of oxadiazole, demonstrating methodologies for accessing a wide range of biologically active compounds. For instance, the reaction of 1,4-disubstituted thiosemicarbazides with ethenetetracarbonitrile in specific solvents can lead to the formation of 5-phenyl-1,3,4-thiadiazoles and 5-phenyl-1,3,4-oxadiazoles, showcasing the versatility of these chemical frameworks in synthesizing heterocyclic compounds (Hassan et al., 2005).

Biological Activities

  • Novel bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase, with one compound specifically exhibiting non-competitive inhibition, suggesting potential applications in regulating bone and teeth calcification without significant toxicity (Abbasi et al., 2019).
  • Another study synthesized indapamide derivatives showing proapoptotic activity against melanoma cell lines, indicating the therapeutic potential of oxadiazole derivatives in cancer treatment (Yılmaz et al., 2015).
  • The antimicrobial properties of various 1,3,4-oxadiazole derivatives have been investigated, with some compounds displaying significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kapadiya et al., 2020).

Potential Applications in Nematocidal Activities

  • Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities, showing promising results against Bursaphelenchus xylophilus, a significant agricultural pest. This suggests potential applications in developing new nematicides (Liu et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

4-[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c19-14-4-2-1-3-13(14)18-22-16(26-23-18)10-9-15(24)21-12-7-5-11(6-8-12)17(20)25/h1-8H,9-10H2,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJYMJPUJIADES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide
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4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide
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4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide
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4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.